molecular formula C18H32O16 B1220528 4'-Galactooligosaccharide CAS No. 6587-31-1

4'-Galactooligosaccharide

Cat. No.: B1220528
CAS No.: 6587-31-1
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-DSOVBJLESA-N
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Description

4'-Galactooligosaccharide (4'-GL) is a key trisaccharide component of broader Galactooligosaccharide (GOS) mixtures, which are clinically significant prebiotics . GOS are non-digestible carbohydrates produced through the enzymatic conversion of lactose, primarily via the transgalactosylation activity of β-galactosidase . The specific linkage and chain length define different GOS structures; 4'-GL consists of galactose monomers linked by β-glycosidic bonds, with a degree of polymerization of three . In research, this compound is a critical tool for studying the selective stimulation of beneficial gut microbiota. Data from numerous in vitro and in vivo studies have shown that GOS selectively promote the growth of bifidobacteria and lactobacilli . Specific genes involved in the utilization of 4'-GL and other GOS components have been identified in strains of Bifidobacterium breve , providing a molecular-level understanding of this prebiotic effect . The selective utilization of GOS by beneficial bacteria leads to the production of short-chain fatty acids (SCFAs) like acetate and lactate, which have wide-ranging implications for gut health . Beyond its foundational role in gut microbiome studies, this compound has research applications in investigating immune modulation, bone health, and intestinal function. GOS can support the host's immune system indirectly by promoting bacteria that produce antimicrobial substances and inhibit the adhesion of pathogens such as Escherichia coli and Salmonella typhimurium . Recent ex vivo studies also indicate that GOS fermentation by probiotics like Limosilactobacillus reuteri can produce SCFA profiles that stimulate osteoblastogenesis, pointing to potential research pathways in bone metabolism . This reagent is presented as a defined chemical entity for use in these and other advanced life science investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-DSOVBJLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276547
Record name 4'-Galactooligosaccharide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6587-31-1
Record name 4′-Galactosyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6587-31-1
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Record name 4'-Galactooligosaccharide
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Record name 4'-GALACTOSYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
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Enzymatic and Biotechnological Synthesis of 4 Galactooligosaccharide

Principles of β-Galactosidase-Catalyzed Transgalactosylation for 4'-Galactooligosaccharide Production

The synthesis of 4'-GOS is primarily achieved through the transgalactosylation reaction catalyzed by β-galactosidase (EC 3.2.1.23). researchgate.netmicrobiologyjournal.org This enzyme, commonly known as lactase, facilitates the transfer of a galactosyl moiety from a donor substrate, typically lactose (B1674315), to an acceptor molecule. microbiologyjournal.orgresearchgate.net While the enzyme's hydrolytic activity breaks down lactose into glucose and galactose, under conditions of high lactose concentration, the transgalactosylation reaction is favored. In this reaction, the galactosyl group is transferred to another lactose molecule, resulting in the formation of galactooligosaccharides (GOS), including 4'-GOS. researchgate.net

The general mechanism involves two main steps. First, the glycosidic bond in the lactose molecule is cleaved by the enzyme, leading to the formation of a galactosyl-enzyme intermediate and the release of glucose. researchgate.netresearchgate.net Subsequently, this intermediate can react with a nucleophilic acceptor. If the acceptor is water, hydrolysis occurs, yielding galactose. However, if another sugar molecule, such as lactose, acts as the acceptor, a new glycosidic bond is formed, resulting in a GOS. The specificity of the enzyme determines the type of linkage formed, with some enzymes showing a preference for the β-(1→4) linkage characteristic of 4'-GOS.

Enzyme Sources and Specificity Profiles

A diverse range of microorganisms are known to produce β-galactosidases with varying specificities for GOS synthesis. The choice of enzyme source is critical as it dictates the profile of the GOS mixture produced, including the yield and isomeric purity of 4'-GOS.

Bullera singularis : The yeast Bullera singularis produces a β-galactosidase that has been shown to efficiently synthesize GOS. jmb.or.kr Studies have demonstrated that this enzyme can produce a GOS mixture where the major product is the trisaccharide O-β-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-D-glucose, which is 4'-galactosyllactose. jmb.or.kr

Sterigmatomyces elviae and Sirobasidium magnum : While specific data on 4'-GOS production by these yeasts is less prevalent in readily available literature, various yeast species are recognized for their potential in GOS synthesis, exhibiting different linkage preferences.

Bifidobacterium : Several species of Bifidobacterium, common inhabitants of the human gut, produce β-galactosidases with transgalactosylation activity. nih.govnih.govresearchgate.net For instance, enzymes from Bifidobacterium bifidum have been shown to produce GOS with β-(1→3) and β-(1→6) linkages, while also producing lower levels of 4'-galactosyllactose. nih.govupm.edu.my The GOS produced by bifidobacterial enzymes is of particular interest due to its potential for selective fermentation by these probiotic bacteria. nih.gov

Lactobacillus : Lactic acid bacteria, including various Lactobacillus species, are another significant source of β-galactosidases for GOS production. microbiologyjournal.orgacs.org For example, a novel β-galactosidase from Lactobacillus delbrueckii subsp. bulgaricus has been shown to produce GOS with both β-(1→3) and β-(1→4) linkages. nih.gov

Aspergillus oryzae : This filamentous fungus is a widely used source of industrial enzymes, including β-galactosidase. academicjournals.org The β-galactosidase from A. oryzae is known to catalyze the synthesis of GOS, although it typically shows a preference for forming β(1→6) bonds, followed by β(1→3) and β(1→4) linkages. acs.orgnih.gov

Enzyme Sources and their Linkage Specificity in GOS Synthesis
Enzyme SourcePredominant Linkage(s)Reference
Bullera singularisβ-(1→4) jmb.or.kr
Bifidobacterium bifidumβ-(1→3), β-(1→6) upm.edu.my
Lactobacillus delbrueckii subsp. bulgaricusβ-(1→3), β-(1→4) nih.gov
Aspergillus oryzaeβ-(1→6), β-(1→3), β-(1→4) acs.orgnih.gov

Reaction Kinetics and Thermodynamic Considerations for this compound Yield Optimization

The yield of 4'-GOS is influenced by a complex interplay of kinetic and thermodynamic factors. The enzymatic reaction is a kinetically controlled process, meaning the product distribution is determined by the relative rates of the competing hydrolysis and transgalactosylation reactions. nih.gov

Key parameters that can be manipulated to optimize the yield of 4'-GOS include:

Temperature: Temperature affects both enzyme activity and stability. While higher temperatures generally increase the initial reaction rate, they can also lead to faster enzyme denaturation. The optimal temperature for GOS synthesis is a compromise between these two effects. For instance, with Aspergillus oryzae β-galactosidase, an increase in temperature led to a slight decrease in the maximum GOS yield but an increase in specific productivity when lactose supersaturation occurred. nih.gov

pH: The pH of the reaction medium influences the ionization state of the enzyme's active site residues and, consequently, its catalytic activity. Each β-galactosidase has a characteristic optimal pH for transgalactosylation.

Enzyme Concentration: The concentration of the enzyme directly impacts the reaction rate. However, simply increasing the enzyme concentration does not necessarily lead to a higher maximum GOS yield, although it can reduce the reaction time required to reach that maximum. nih.govresearchgate.net

From a thermodynamic perspective, the synthesis of GOS is an endergonic reaction, meaning it requires an input of energy. This is overcome by coupling the synthesis to the highly exergonic hydrolysis of the glycosidic bond in lactose. The high concentration of the substrate (lactose) drives the reaction equilibrium towards the formation of GOS.

Impact of Substrate Concentration and Product Inhibition on this compound Synthesis

The concentration of the substrate, lactose, is a critical factor in maximizing the yield of 4'-GOS. High initial lactose concentrations are necessary to favor the transgalactosylation reaction over hydrolysis. frontiersin.org This is because at high substrate concentrations, lactose molecules are more likely to act as acceptors for the galactosyl-enzyme intermediate than water molecules. An increase in the initial lactose concentration generally leads to a higher maximum GOS yield, as long as the lactose remains dissolved. nih.gov

Impact of Reaction Parameters on GOS Synthesis
ParameterEffect on GOS YieldReference
High Initial Lactose ConcentrationIncreases yield by favoring transgalactosylation over hydrolysis. nih.govfrontiersin.org
Product (Glucose/Galactose) AccumulationInhibits enzyme activity, reducing the rate of GOS formation. jmb.or.krresearchgate.net
GOS as a SubstrateLeads to secondary hydrolysis, decreasing the final yield over time. nih.gov

Engineering of β-Galactosidase for Enhanced this compound Specificity and Production

To overcome the limitations of naturally occurring β-galactosidases, such as low specificity and yield for 4'-GOS, protein engineering strategies have been employed. These approaches aim to modify the enzyme's structure to improve its catalytic properties.

Directed Evolution and Rational Design Approaches

Directed Evolution: This approach involves creating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved properties. researchgate.net While powerful, this method often requires a high-throughput screening assay to identify the desired variants. Directed evolution has been successfully used to improve the GOS synthesis ability of β-galactosidases from various sources. researchgate.net

Rational Design: This strategy relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. researchgate.netnih.gov By identifying key amino acid residues in the active site that influence substrate binding and catalysis, site-directed mutagenesis can be used to introduce specific changes to enhance desired properties. For example, rational design has been used to improve the GOS yield of β-galactosidase from Aspergillus oryzae by modifying residues in the active site. researchgate.netnih.gov

Modification of Linkage Specificity (e.g., β-(1→4) preference)

A key goal of engineering β-galactosidases for 4'-GOS production is to increase their preference for forming β-(1→4) glycosidic linkages. This can be achieved by modifying the amino acid residues that line the acceptor binding site of the enzyme.

For instance, site-saturation mutagenesis of a residue near the +1 subsite of the β-galactosidase from Bacillus circulans resulted in mutant enzymes with significantly altered linkage specificity. nih.govacs.orgresearchgate.net While the wild-type enzyme has a clear preference for β-(1→4) linkages, some mutants exhibited an increased propensity to form β-(1→3) linkages, demonstrating that the linkage specificity can be rationally engineered. nih.govacs.orgresearchgate.net By carefully selecting the target residues for mutagenesis, it is possible to shift the enzyme's preference towards the desired β-(1→4) linkage, thereby increasing the yield and purity of 4'-GOS.

Novel Production Strategies for this compound

Innovations in biotechnology have led to the development of advanced strategies for GOS production, aiming to enhance yield, purity, and cost-effectiveness. These strategies primarily revolve around the use of microbial systems and the integration of processes to remove inhibitory byproducts.

The use of whole microbial cells as a source of β-galactosidase offers several advantages over purified enzymes, including improved stability and the potential for enzyme reuse. google.com A variety of microorganisms, including bacteria, yeasts, and filamentous fungi, are employed for GOS synthesis. nih.govnih.gov

Key microorganisms utilized in GOS production include:

Yeasts: Species such as Kluyveromyces marxianus and Kluyveromyces lactis are widely used due to their high β-galactosidase activity. nih.govcolab.wsscribd.com For instance, Kluyveromyces marxianus 3551 has been used in a 5.0-L bioreactor for GOS synthesis. colab.ws

Bacteria: Lactic acid bacteria, including various species of Lactobacillus and Bifidobacterium, are of particular interest due to their "Generally Recognized as Safe" (GRAS) status. microbiologyjournal.org Lactobacillus fermentum, a kefir isolate, has shown potential as a biocatalyst for GOS manufacture. microbiologyjournal.org Similarly, β-galactosidases from Bifidobacterium species have been used to produce novel GOS mixtures. nih.gov

Fungi: Aspergillus oryzae is a notable fungal source of β-galactosidase for industrial GOS production. nih.govmdpi.com

Fermentation systems can be designed in various configurations, including batch and continuous processes. In a batch system, the reaction proceeds for a set period, after which the product is harvested. Continuous systems, such as enzyme membrane reactors (EMRs), allow for the continuous feeding of substrate and removal of the product, while retaining the enzyme for prolonged use. nih.gov

Table 1: Examples of Microbial Systems for this compound Production

Microorganism/Enzyme Source System/Conditions Key Findings Reference
Kluyveromyces marxianus 3551 5.0-L bioreactor Synthesized a sugar mixture containing 17.89% (w/w) GOS. colab.ws
Lactobacillus fermentum Permeabilized cells (SDS and chloroform) Optimal β-galactosidase activity at pH 7.0 and 35°C. microbiologyjournal.org
Bifidobacterium species (B. angulatum, B. bifidum, B. infantis) Cell-associated β-galactosidases Produced various oligosaccharides from lactose. nih.gov
Aspergillus oryzae β-galactosidase Trienzymatic system with glucose oxidase and catalase Increased GOS yield from 50.0 ± 1.3 g/L to 54.1 ± 1.9 g/L. nih.gov
Bacillus circulans β-galactosidase Enzyme Membrane Reactor (EMR) Stable catalytic performance over 120 hours. nih.gov

One innovative approach is the use of a multi-enzymatic system. For example, the simultaneous use of glucose oxidase and catalase alongside β-galactosidase can effectively remove glucose as it is formed. nih.gov Glucose oxidase converts glucose to gluconic acid and hydrogen peroxide. Catalase then breaks down the hydrogen peroxide into water and oxygen, preventing enzyme inactivation. nih.gov This tri-enzymatic system has been shown to increase the yield of GOS tri- and higher oligosaccharides and results in a more purified GOS mixture with a reduced total sugar content. nih.gov

Another strategy involves the use of mixed microbial cultures in a co-fermentation process. A patent describes a process utilizing a mixed culture of Bullera singularis (a GOS producer) and a Saccharomyces species. google.com In this system, the Saccharomyces strain consumes the glucose produced during the transgalactosylation reaction, thereby alleviating product inhibition and increasing the purity of the final GOS product to over 90%. google.com This method eliminates the need for downstream processing to remove monosaccharides. google.com

Selective fermentation is another approach where specific microorganisms are used to consume the unwanted mono- and disaccharides from the crude GOS mixture. nih.gov This can involve sequential or co-culture systems. For instance, Saccharomyces cerevisiae can be used to remove glucose, followed by another microbe to consume residual lactose, leading to a GOS purity in the range of 60–95%. nih.gov

Chromatographic and Membrane-Based Purification Methodologies for Research-Grade this compound

The crude product of enzymatic GOS synthesis is a complex mixture containing GOS of varying degrees of polymerization (DP), unreacted lactose, and the monosaccharides glucose and galactose. nih.gov For research purposes and certain high-value applications, a high-purity GOS fraction is required. This is achieved through various downstream purification technologies, primarily chromatography and membrane filtration.

Chromatographic Methods:

Chromatography is a powerful technique for separating the components of the GOS mixture based on their physicochemical properties.

Simulated Moving Bed (SMB) Chromatography: This is a widely used industrial method for purifying GOS. nih.gov It allows for the continuous separation of the GOS fraction from monosaccharides and lactose, yielding a high-purity product.

Cation-Exchange Chromatography: This method utilizes cation-exchange resins to separate the different saccharides. A study investigating the separation of a post-reaction GOS mixture used a Dowex 50WX4 resin in various ionic forms (H+, Na+, K+, and Ca2+). researchgate.net

Adsorption Chromatography: Activated carbon can be used to adsorb and remove monosaccharides from the GOS mixture. This approach has been shown to increase the reaction yield by reducing the inhibition caused by monosaccharides. researchgate.net Another study developed a method using microcrystalline cellulose as the stationary phase and aqueous ethanol as the mobile phase to fractionate commercial prebiotic mixtures and prepare GOS of specific DP (DP 3 and 4) for research. oregonstate.edu

Membrane-Based Methods:

Membrane filtration offers an alternative or complementary approach to chromatography for GOS purification. This technology separates molecules based on size and is often used for concentration and initial purification steps.

Nanofiltration (NF): NF membranes have a pore size that allows for the separation of oligosaccharides from monosaccharides and lactose. Studies have shown that polyethersulphone (PES) membranes can be effective for GOS purification. colab.wsresearchgate.net One study using a PES membrane with a molecular weight cut-off (MWCO) of 400–1000 Da achieved an 88.8% recovery of GOS. colab.ws Another investigation using an NP030 PES membrane reported a GOS recovery of approximately 61% (w/w). researchgate.net

Ultrafiltration (UF): UF is primarily used in enzyme membrane reactors (EMRs) to retain the β-galactosidase enzyme while allowing the smaller GOS and other sugars to pass through into the permeate. nih.govmdpi.com This enables continuous production and enzyme reuse. UF can also be part of a multi-step purification process. For instance, a process involving a reactor with a cross-flow hollow fiber microfiltration system has been patented for producing high-purity GOS. google.com

Table 2: Comparison of Purification Methodologies for this compound

Methodology Principle Key Features & Findings Reference
Chromatography
Simulated Moving Bed (SMB) Continuous counter-current separation Industrial standard for high-purity GOS. Removes unwanted mono- and disaccharides. nih.gov
Cation-Exchange Separation based on ionic interaction with resin Dowex 50WX4 resin tested with different ionic forms for separating GOS from lactose, glucose, and galactose. researchgate.net
Adsorption (Cellulose) Differential adsorption to stationary phase Used to prepare food-grade GOS of specific DP (3 and 4) with aqueous ethanol as eluent. oregonstate.edu
Membrane Filtration
Nanofiltration (NF) Size-exclusion separation Polyethersulphone (PES) membranes (400-1000 Da) are effective. Achieved up to 88.8% GOS recovery. colab.ws
Ultrafiltration (UF) Size-exclusion separation Primarily used in Enzyme Membrane Reactors (EMR) to retain the enzyme for continuous production and reuse. nih.govmdpi.com

Microbial Metabolism and Ecological Interactions of 4 Galactooligosaccharide in in Vitro and Animal Models

Glycoside Hydrolase Systems for 4'-Galactooligosaccharide Degradation by Gut Microbiota

The breakdown of complex carbohydrates like this compound (4'-GOS) in the gut is dependent on the enzymatic machinery of the resident microbiota. Glycoside hydrolases (GHs) are a crucial class of enzymes responsible for cleaving the glycosidic bonds that link sugar units together. frontiersin.org Gut bacteria, particularly beneficial genera such as Bifidobacterium and Lactobacillus, have evolved sophisticated systems of GHs to utilize various oligosaccharides, including GOS, that are indigestible by the host. frontiersin.orgmdpi.comwikipedia.org The degradation of GOS is primarily carried out by β-galactosidases, which belong to several GH families. mdpi.comacs.org These enzymes catalyze the hydrolysis of β-glycosidic linkages in GOS, releasing galactose and other smaller oligosaccharides that can then be further metabolized by the bacteria. oup.com

The efficiency and specificity of GOS degradation vary among different bacterial species and even strains, reflecting the diversity of their GH repertoires. researchgate.netnih.gov This enzymatic capability is a key factor in the prebiotic effect of GOS, as it allows for the selective stimulation of beneficial gut bacteria that possess the necessary enzymes. wikipedia.orgnih.gov The process of GOS degradation is not only vital for the nutrition of these bacteria but also initiates a cascade of metabolic events, including cross-feeding interactions within the microbial community. nih.gov

The ability of gut bacteria to metabolize galactooligosaccharides (GOS) is highly dependent on the substrate specificity of their glycoside hydrolase (GH) enzymes. researchgate.netoup.com These enzymes exhibit remarkable precision, often targeting specific glycosidic linkages and recognizing particular GOS isomers. mdpi.comnih.gov This specificity is a key determinant of which bacterial species can thrive on a given GOS mixture. researchgate.net

For instance, research on Bifidobacterium breve has identified a β-galactosidase, BbrY_0422, that efficiently hydrolyzes 4'-galactosyllactose (4'-GL), the main component of some GOS mixtures. nih.gov This enzyme specifically digests the Gal1,4-β-Gal bond within 4'-GL but does not act on its structural isomers, 3'-GL and 6'-GL, or on lactose (B1674315). nih.gov This demonstrates a strict substrate specificity for the non-reducing terminal structure of 4'-GL. nih.gov Similarly, in Bifidobacterium longum subsp. infantis, the GH42 family β-galactosidase Bga42B shows high efficiency in hydrolyzing 4'-galactosyllactose (Galβ1-4Galβ1-4Glc), as well as 4-galactobiose (Galβ1-4Gal) and 4-galactotriose (Galβ1-4Galβ1-4Gal). researchgate.net In contrast, another GH42 enzyme from the same organism, Bga42A, prefers β1-3 and β1-6-galactosidic linkages. researchgate.netoup.com

Lactobacilli also possess specific enzymatic systems for GOS metabolism. Lactobacillus acidophilus utilizes lactose permease (LacS) for the import of GOS, which are then hydrolyzed by intracellular β-galactosidases like LacZ and LacLM. mdpi.com The substrate preference can also be influenced by the degree of polymerization (DP) of the GOS. Some probiotic strains of Lactobacillus and Bifidobacterium primarily utilize GOS with a DP of 2, while others can metabolize GOS with a DP of up to 3 or even higher. researchgate.net This strain-specific utilization of GOS isomers and chain lengths highlights the diverse metabolic capabilities within the gut microbiota. researchgate.netnih.gov

Table 1: Substrate Specificity of Selected Bacterial Glycoside Hydrolases for GOS Isomers

Bacterial Strain Enzyme Preferred Substrate(s) Linkage Specificity Source(s)
Bifidobacterium breve Yakult BbrY_0422 (β-galactosidase) 4'-galactosyllactose (4'-GL), 4-galactobiose (4-GB) Gal1,4-β-Gal nih.gov
Bifidobacterium longum subsp. infantis ATCC 15697 Bga42B (GH42 β-galactosidase) 4'-galactosyllactose, 4-galactobiose, 4-galactotriose Galβ1-4Gal researchgate.net
Bifidobacterium longum subsp. infantis ATCC 15697 Bga42A (GH42 β-galactosidase) β1-3 and β1-6 galactosides β1-3, β1-6 researchgate.netoup.com
Lactobacillus acidophilus LacZ, LacLM (β-galactosidases) GOS (intracellular hydrolysis) β-galactosidic mdpi.com

The ability of gut bacteria to utilize this compound (4'-GOS) is tightly controlled at the genetic and transcriptomic levels. The presence of 4'-GOS in the environment can trigger the expression of specific genes encoding the necessary enzymes and transporters for its metabolism. nih.gov This regulatory mechanism allows bacteria to efficiently adapt to the availability of different carbohydrate sources.

A study on Bifidobacterium breve strain Yakult revealed that when grown in a medium containing 4'-galactosyllactose (4'-GL), the main component of a GOS mixture, there was a marked upregulation of the genes BbrY_0420 and BbrY_0422. nih.gov BbrY_0420 encodes a solute-binding protein (SBP) involved in the transport of 4'-GL, while BbrY_0422 encodes a β-galactosidase responsible for its hydrolysis. nih.gov The co-induction of these genes suggests a coordinated response to facilitate the uptake and breakdown of 4'-GL. nih.gov

Similarly, in Lactobacillus acidophilus NCFM, exposure to GOS leads to the upregulation of the lacS gene, which encodes a galactoside-pentose-hexuronide permease. nih.gov This permease is crucial for the transport of GOS into the cell. nih.gov Furthermore, the genes encoding the β-galactosidases LacA and LacLM, as well as enzymes of the Leloir pathway for galactose metabolism, are also upregulated in the presence of GOS. nih.gov This indicates a comprehensive transcriptomic response to GOS utilization.

Transcriptomic analysis of Lactobacillus rhamnosus GG grown in a medium containing mulberry galacto-oligosaccharide (MGO) also showed significant changes in gene expression. nih.gov Genes involved in membrane transport, carbohydrate metabolism, and amino acid metabolism were notably upregulated. nih.gov Specifically, the genes gatB and gatC, associated with galactose metabolism, and bglA, involved in the glycolysis/gluconeogenesis pathway, were upregulated, highlighting the specific metabolic pathways activated by GOS. nih.gov

These findings demonstrate that gut bacteria possess sophisticated regulatory networks that control the expression of GOS-utilizing enzymes, ensuring an efficient metabolic response to the presence of these prebiotics.

Bacterial Transport Mechanisms for this compound Uptake

The initial and critical step in the microbial metabolism of this compound (4'-GOS) is its transport across the bacterial cell membrane. Gut bacteria have evolved diverse and highly specific transport systems to capture these valuable carbohydrates from the competitive gut environment. nih.gov These systems are essential for the efficient utilization of GOS and are often coupled with the subsequent enzymatic degradation pathways. nih.gov

One of the well-characterized transport mechanisms involves ATP-binding cassette (ABC) transporters. nih.gov In Bifidobacterium breve, the gene BbrY_0420, which is significantly upregulated in the presence of 4'-galactosyllactose (4'-GL), encodes a solute-binding protein (SBP). nih.gov This SBP has a strong affinity for 4'-GL and 4-galactobiose, recognizing the non-reducing terminal structure of these molecules. nih.gov The SBP binds to the oligosaccharide in the extracellular space and delivers it to the membrane-spanning components of the ABC transporter, which then actively translocates the substrate into the cytoplasm, a process powered by ATP hydrolysis.

Another prevalent transport system in gut bacteria is the major facilitator superfamily (MFS) of permeases. nih.gov In lactobacilli, such as Lactobacillus acidophilus, the lactose permease (LacS) is a key player in GOS uptake. mdpi.comnih.gov This type of transporter functions as a symporter, often coupling the import of the oligosaccharide with the transport of a cation, like a proton, down its electrochemical gradient. nih.gov The lacS gene in L. acidophilus is upregulated when GOS is the primary carbohydrate source, and a mutant strain lacking a functional LacS permease shows impaired growth on GOS, confirming its crucial role in transport. nih.gov

The phosphoenolpyruvate:sugar phosphotransferase system (PTS) is another important mechanism for sugar uptake in many bacteria, although its role in GOS transport is less characterized than that of ABC and MFS transporters. nih.govresearchgate.net The specificity and efficiency of these transport systems are fundamental to the competitive advantage of certain probiotic bacteria in the gut and underscore the intricate molecular strategies they employ to thrive on dietary prebiotics like 4'-GOS.

Fermentation Pathways and Metabolite Production from this compound

The primary end-products of GOS fermentation are the SCFAs acetate (B1210297), propionate (B1217596), and butyrate (B1204436), along with lactate (B86563) and gases like hydrogen and carbon dioxide. frontiersin.orgmdpi.comresearchgate.net The specific profile of metabolites produced can vary depending on the composition of the gut microbiota, the specific structure of the GOS, and the interactions between different bacterial species through processes like cross-feeding. nih.govrsc.org For instance, some bacteria may primarily produce acetate and lactate, which can then be utilized by other bacteria to produce butyrate. mdpi.com This metabolic interplay highlights the complex ecological dynamics within the gut microbial community that are influenced by the availability of prebiotics like 4'-GOS.

The fermentation of this compound (4'-GOS) by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. frontiersin.orgmdpi.comresearchgate.net These SCFAs are key mediators of the health benefits associated with prebiotic consumption. nih.gov The profile of SCFAs generated from GOS fermentation can be influenced by the specific bacterial species present and the structure of the GOS molecules. rsc.org

In vitro fermentation studies using human fecal microbiota have consistently shown that GOS supplementation increases the total production of SCFAs. mdpi.comresearchgate.net Acetate is often the most abundant SCFA produced, which is a common outcome of the fermentation of various dietary fibers. mdpi.comrsc.org For example, in a short-term colonic fermentation model, GOS treatment resulted in significantly higher levels of total SCFAs, with acetate showing the largest increase, followed by propionate and butyrate. mdpi.comresearchgate.net

The temporal production of different SCFAs can also vary. One study observed that the production of acetate and propionate was highest in the earlier stages of fermentation (0-6 hours), while butyrate production peaked later (24-48 hours). mdpi.com This suggests a sequential process where the initial fermentation products may be cross-fed to other bacteria that specialize in butyrate production.

Animal models have also demonstrated the impact of GOS on SCFA production. In mice fed a diet supplemented with GOS, there was a notable shift in the gut microbiome composition, which was associated with changes in SCFA profiles. nih.gov While some studies have reported decreased concentrations of SCFAs in the feces of GOS-fed mice, this may be indicative of increased absorption of these beneficial metabolites by the host's colonocytes rather than reduced production. nih.gov

The specific isomers of GOS can also influence SCFA production. In vitro fermentation of different galactosyllactose (GL) isomers (3'-GL, 4'-GL, and 6'-GL) with infant fecal microbiota showed that all three isomers increased total SCFA levels, with 4'-GL and 6'-GL leading to a significant rise. rsc.org This increase was primarily driven by higher levels of acetic acid. rsc.org These findings underscore the structure-function relationship in GOS fermentation and its impact on the production of health-promoting metabolites.

Table 2: SCFA Production from GOS Fermentation in an In Vitro Colonic Model

Time (hours) Treatment Acetate (mM) Propionate (mM) Butyrate (mM) Total SCFA (mM) Source(s)
48 Blank 18.2 5.0 5.2 28.4 mdpi.comresearchgate.net
48 GOS 32.3 10.5 11.0 53.8 mdpi.comresearchgate.net
Change (GOS - Blank) +14.1 +5.5 +5.8 +25.4 mdpi.comresearchgate.net

Beyond the primary short-chain fatty acids (SCFAs), the microbial fermentation of this compound (4'-GOS) gives rise to a range of other important metabolites. mdpi.com One of the key initial products of GOS fermentation by many beneficial bacteria, particularly Bifidobacterium and Lactobacillus, is lactic acid . mdpi.com In short-term colonic incubation models, GOS supplementation has been shown to lead to a significant increase in lactic acid production, especially during the early phases of fermentation (e.g., within the first 6 hours). mdpi.com This initial burst of lactic acid can then be cross-fed to other bacterial species in the gut, which can convert it into other SCFAs, including butyrate. mdpi.com

The fermentation of GOS also influences the production of branched-chain fatty acids (BCFAs), such as isobutyrate and isovalerate. BCFAs are typically products of protein fermentation (putrefaction) and are generally considered less beneficial than SCFAs. Studies have shown that GOS fermentation can lead to a significant reduction in the levels of BCFAs. mdpi.comresearchgate.net This is likely due to the promotion of saccharolytic (carbohydrate-fermenting) bacteria over proteolytic (protein-fermenting) bacteria, as well as the acidification of the gut environment by SCFAs and lactic acid, which inhibits the growth of many putrefactive organisms.

Furthermore, GOS fermentation can decrease the production of other potentially harmful metabolites like ammonium (B1175870) . mdpi.comresearchgate.net Ammonium is another byproduct of protein breakdown, and high levels in the colon can be detrimental. In vitro colonic models have demonstrated that GOS supplementation significantly reduces ammonium concentrations compared to control conditions. mdpi.comresearchgate.net This effect is attributed to the shift in microbial metabolism away from protein catabolism and towards carbohydrate fermentation.

The biosynthesis of these various metabolites is a direct consequence of the metabolic pathways employed by the gut microbiota to utilize GOS. For instance, the production of lactic acid and acetate by bifidobacteria is a hallmark of the "bifid shunt," a specific metabolic pathway for hexose (B10828440) sugar degradation. researchgate.net The subsequent conversion of lactate to butyrate by other bacteria, such as Eubacterium hallii or Anaerostipes caccae, showcases the intricate metabolic cooperativity within the gut ecosystem that is stimulated by prebiotics like 4'-GOS.

Selective Modulation of Gut Microbiota Composition by this compound (in in vitro and animal models)

This compound (4'-GOS), a type of prebiotic, has been shown to selectively alter the composition and activity of the gut microbiota in both laboratory and animal studies. nih.gov This modulation is characterized by the targeted stimulation of beneficial bacteria, which can confer health benefits to the host. nih.govcambridge.org

In vitro fermentation models using human and pig fecal inocula have demonstrated that GOS is readily fermented, with more pronounced degradation observed with the pig fecal microbiota. mdpi.com These studies consistently show a significant increase in beneficial bacterial groups. mdpi.com Animal models further support these findings. For instance, in a study using germ-free mice colonized with a human gut microbiota, oral administration of a high-purity GOS formulation (GOS90) for 14 days led to notable changes in the gut microbiome. nih.gov

The selective fermentation of GOS leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which lower the intestinal pH. rsc.org This acidification of the gut environment is thought to create conditions that favor the growth of beneficial bacteria while inhibiting less desirable ones. rsc.org

A primary and well-documented effect of 4'-GOS is its bifidogenic nature, meaning it selectively stimulates the growth of Bifidobacterium species. mdpi.com This effect has been consistently observed across various in vitro and animal models. nih.govmdpi.comoup.com For example, in vitro fermentation of GOS with infant fecal microbiota demonstrated a clear increase in Bifidobacterium abundance. rsc.org Similarly, studies using single-strain cultures have shown that various Bifidobacterium strains can effectively utilize GOS for growth. mdpi.com

In addition to bifidobacteria, GOS also promotes the proliferation of Lactobacillus species. mdpi.comoup.commdpi.com In vitro studies have shown that GOS supports the growth of various Lactobacillus strains, including L. rhamnosus and L. reuteri. nih.gov A study comparing different GOS mixtures found that a novel GOS preparation stimulated the growth of L. reuteri Lb46 and two Bifidobacterium animalis subsp. lactis strains more effectively than other commercial GOS products. mdpi.com

Animal studies corroborate these in vitro findings. In a mouse model, feeding with a high-purity GOS formulation resulted in a higher prevalence of Bifidobacterium and specific Lactobacillus species. nih.gov High-throughput quantitative PCR analysis in the same study revealed increased abundance of specific species such as Bifidobacterium adolescentis, B. pseudocatenulatum, B. lactis, and B. gallicum. nih.gov

Table 1: Impact of this compound on Beneficial Microbial Genera in In Vitro and Animal Models

Microbial Genus Model System Key Findings Reference
Bifidobacterium In vitro (infant fecal microbiota) Increased abundance after fermentation with GOS. rsc.org
Bifidobacterium In vitro (single-strain cultures) Effective utilization of GOS for growth by various strains. mdpi.com
Bifidobacterium Animal (mouse model) Increased prevalence and abundance of several species. nih.gov
Lactobacillus In vitro (single-strain cultures) Supported growth of strains like L. rhamnosus and L. reuteri. nih.gov
Lactobacillus Animal (mouse model) Increased prevalence of specific species. nih.gov
Lactobacillus In vitro (pig fecal inocula) Significantly stimulated growth. mdpi.com

The influence of 4'-GOS extends beyond promoting beneficial bacteria to impacting the populations of other microbial groups, such as Bacteroides and Clostridium. However, the effects can be complex and context-dependent.

In some human studies, the enrichment of bifidobacteria following GOS consumption has been observed to occur at the expense of Bacteroides. plos.org A study in healthy adults showed that GOS consumption led to significant decreases in the family Bacteroidaceae and the genus Bacteroides. plos.org Conversely, other research, including a study on a mouse model, reported that specific Bacteroides were more prevalent after GOS feeding. nih.gov In vitro studies have also shown that some Bacteroides strains can be significantly enriched in the presence of GOS. plos.org

Table 2: Observed Effects of this compound on Bacteroides and Clostridium in Controlled Environments

Microbial Genus Model System Observed Effect Reference
Bacteroides Human feeding trial Significant decrease in abundance. plos.org
Bacteroides Animal (mouse model) Increased prevalence of specific species. nih.gov
Bacteroides In vitro (mono-culture) Significant enrichment of some strains. plos.org
Clostridium Animal (young pigs) Significant reduction in counts. mdpi.com
Clostridium In vitro (mono-culture) Utilization of GOS for growth by several strains. plos.org
Clostridium In vitro (swine gut model) Stimulated relative proliferation. mdpi.com

Inter-Species Microbial Interactions and Cross-Feeding Dynamics Involving this compound

The metabolism of 4'-GOS within the gut is not solely the result of individual bacterial species acting in isolation. frontiersin.org Instead, it involves complex interactions and cross-feeding relationships, where the metabolic products of one microorganism serve as a substrate for another. frontiersin.orgnih.gov

A key example of this dynamic involves the interaction between Bifidobacterium and butyrate-producing bacteria. Bifidobacteria are primary fermenters of GOS, producing acetate and lactate as major end products. nih.gov These metabolites can then be utilized by other bacteria, such as Eubacterium hallii and species within the Firmicutes phylum, to produce butyrate, a crucial energy source for colonocytes. nih.govfrontiersin.org This type of interaction, where one species consumes the metabolic byproducts of another, is a form of commensalistic or mutualistic cross-feeding. nih.gov

For example, in co-culture experiments, Eubacterium hallii has been observed utilizing lactate produced by bifidobacteria. frontiersin.org This cross-feeding not only supports the growth of butyrate producers but also prevents the accumulation of lactate, which can be inhibitory to some beneficial bacteria. The supplementation with GOS can therefore lead to an increase in both bifidobacteria and butyrate-producing Firmicutes. nih.gov

Mechanistic Studies on Host Microbiota 4 Galactooligosaccharide Interactions Non Clinical Focus

Influence on Gut Barrier Function in In Vitro Epithelial Models

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful luminal substances into the bloodstream. uu.nlnih.gov 4'-Galactooligosaccharide (4'-GOS), a key component of galactooligosaccharides (GOS), has been shown in various in vitro models to positively influence the gut barrier function. These models, often utilizing human Caco-2 cell monolayers, provide a platform to study the direct effects of GOS on epithelial cells. frontiersin.orgnih.gov

Tight junctions are protein complexes that seal the space between adjacent epithelial cells, regulating paracellular permeability. nih.govnih.gov Studies have demonstrated that GOS can enhance the assembly and expression of key tight junction proteins. For instance, in an in vitro model using Caco-2 cells, GOS supplementation was found to accelerate the assembly of tight junctions. nih.gov This was accompanied by the stabilization of the expression and cellular distribution of claudin-3. nih.gov

Furthermore, GOS has been shown to upregulate the gene expression of several tight junction proteins, including Zonula Occludens-1 (ZO-1), occludin, and claudin-1. mdpi.comresearchgate.net In a study investigating the protective effects of GOS against deoxynivalenol-induced barrier dysfunction, pretreatment with GOS prevented the loss of transepithelial electrical resistance (TEER), a measure of barrier integrity, and reduced the paracellular flux of Lucifer yellow. nih.gov Another study showed that GOS increased the expression of occludin and ZO-1 in an antibiotic-treated mouse model, contributing to the repair of the intestinal barrier. semanticscholar.org These findings suggest that 4'-GOS plays a role in maintaining and restoring the physical barrier of the gut.

Table 1: Effect of GOS on Tight Junction Protein Expression in In Vitro Models

Cell Model GOS Treatment Observed Effect on Tight Junctions Reference
Caco-2 cells 2% GOS supplementation Accelerated tight junction assembly by 85% after 6 hours nih.gov
Caco-2 cells GOS pretreatment Stabilized expression and distribution of claudin-3 nih.gov
Caco-2 cells GOS pretreatment Prevented deoxynivalenol-induced decrease in TEER nih.gov
Caco-2 cells GOS treatment Increased expression of ZO-1 and occludin mahidol.ac.th
LPS-challenged mice (in vivo) GOS pretreatment Upregulation of ZO-1, occludin, and claudin-1 gene expression mdpi.comresearchgate.net

This table is based on data from in vitro and in vivo animal studies and does not imply clinical efficacy.

The mucus layer, primarily composed of mucins, forms a physical and chemical barrier that prevents direct contact between luminal contents and the epithelial surface. nih.gov Goblet cells are responsible for secreting the components of this protective layer. mdpi.com Research indicates that GOS can directly modulate the function of intestinal goblet cells and enhance the mucus barrier. nih.gov

In vitro studies using the human intestinal goblet cell line LS174T have shown that GOS can modulate the expression of genes related to barrier function, such as MUC2, trefoil factor 3 (TFF3), and resistin-like molecule beta (RETNLB). nih.gov MUC2 is a major gel-forming mucin that constitutes the backbone of the intestinal mucus layer. mdpi.com TFF3 is a peptide that stabilizes the mucus layer and promotes epithelial restitution. mdpi.com By upregulating these components, GOS contributes to the integrity and protective capacity of the mucus barrier. mdpi.comnih.gov

Immunomodulatory Mechanisms Mediated by this compound-Derived Metabolites (in in vitro and animal models)

The immunomodulatory effects of 4'-GOS are largely mediated by its fermentation products, primarily short-chain fatty acids (SCFAs), which are produced by the gut microbiota. frontiersin.orgnih.gov These metabolites can influence immune cell signaling and modulate inflammatory responses. frontiersin.orgfrontiersin.org

SCFAs, such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are the main end-products of GOS fermentation by beneficial bacteria like Bifidobacterium and Lactobacillus. frontiersin.orgmdpi.com These molecules act as signaling molecules that can influence various immune cells. frontiersin.orgfrontiersin.org

SCFAs can exert their effects through several mechanisms, including the activation of G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, and the inhibition of histone deacetylases (HDACs). frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov The activation of these pathways can lead to the regulation of immune cell differentiation and function. frontiersin.org For example, butyrate is known to induce anti-inflammatory responses by binding to GPR109A and downregulating NF-κB activity. frontiersin.org Furthermore, SCFAs can influence the differentiation of naive T cells into different effector T cells, such as Th1 and Th17 cells, by inhibiting HDAC activity and thereby affecting mTOR signaling. frontiersin.org

The fermentation of 4'-GOS and the subsequent production of SCFAs play a significant role in modulating cytokine production and inflammatory responses. In various in vitro and animal models, GOS has been shown to have anti-inflammatory effects. nih.govfrontiersin.org

Studies have demonstrated that GOS can reduce the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines. For instance, in an in vitro model of inflamed intestinal cells, GOS treatment was shown to modulate the inflammatory state through the NF-κB pathway. frontiersin.org In another study, GOS was found to reduce lipopolysaccharide (LPS)-induced inflammation in macrophages via the TLR4/NF-κB pathway. nih.gov

Furthermore, in an ex-vivo study using peripheral blood mononuclear cells (PBMCs), GOS was observed to enhance the secretion of IL-8 by monocytes. cambridge.org However, in a study with human dendritic cells, GOS did not directly modulate their differentiation or maturation, nor did it affect LPS-induced cytokine production. plos.org This suggests that the immunomodulatory effects of GOS may be cell-type specific and often indirect, mediated by its metabolites. In animal models, GOS administration has been linked to a significant reduction in pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10. nih.gov

Table 2: Immunomodulatory Effects of GOS and its Metabolites

Model System Treatment Key Findings Reference
Inflamed Caco-2 cells (in vitro) GOS Modulated inflammation via NF-κB pathway frontiersin.org
Macrophages (in vitro) GOS Reduced LPS-induced inflammation via TLR4/NF-κB pathway nih.gov
Peripheral Blood Mononuclear Cells (ex vivo) GOS Enhanced IL-8 secretion by monocytes cambridge.org
Human Dendritic Cells (in vitro) GOS No direct effect on differentiation, maturation, or LPS-induced cytokine production plos.org
Healthy Elderly (in vivo) GOS Increased anti-inflammatory cytokine IL-10, reduced pro-inflammatory cytokines nih.gov

This table is based on data from in vitro and in vivo animal studies and does not imply clinical efficacy.

Structural-Activity Relationships of this compound and its Isomers in Biological Systems

The biological activity of GOS is not uniform and can be influenced by its specific structural features, such as the degree of polymerization (DP) and the type of glycosidic linkages. mdpi.comnih.gov GOS mixtures are complex and contain various isomers, with 4'-galactosyl-lactose being a prominent trisaccharide. mdpi.com

Research into the structure-activity relationship of GOS has revealed that different isomers are utilized differently by probiotic bacteria. nih.gov For example, while most tested probiotic strains can utilize the disaccharide components of GOS, the ability to ferment higher DP and branched structures varies significantly among bacterial species. nih.gov Bifidobacterium species, in particular, tend to utilize a wider range of GOS structures with higher DP compared to Lactobacillus species. nih.gov

The specific linkages within the oligosaccharide chain also play a crucial role. For instance, studies on α-GOS have shown that oligosaccharides with a higher degree of polymerization and those containing α-(1→6)-galactosidic linkages exhibit better immunomodulatory activity in vitro. nih.gov While this study focused on α-GOS, it highlights the principle that structural variations directly impact biological function. For β-GOS, which includes 4'-GOS, it has been shown that the majority of GOS with a DP of 3 or higher are not degraded in the small intestine, allowing them to reach the colon for fermentation. acs.org However, the degradation of GOS dimers (DP2) is structure-dependent. acs.org This differential digestion and fermentation based on structure ultimately dictates the production of SCFAs and the subsequent physiological effects.

Impact of Glycosidic Linkage Type and Degree of Polymerization on Microbial Utilization and Bioactivity

The prebiotic activity of galactooligosaccharides (GOS), including this compound (4'-GOS), is not uniform and is significantly influenced by their specific molecular structures. Key structural features, namely the type of glycosidic linkage and the degree of polymerization (DP), play a critical role in determining which gut microbes can utilize these substrates and the subsequent bioactive effects. nih.gov GOS are complex mixtures of oligosaccharides with varying chain lengths (DP) and linkage types, which arise from the enzymatic trans-glycosylation of lactose (B1674315). nih.govnih.gov This structural heterogeneity means that different components of a GOS mixture will be fermented by different bacterial species, and even strains, based on their specific enzymatic capabilities and transport systems. escholarship.orgacs.org

The degree of polymerization is a major determinant of microbial selectivity. Generally, bifidobacterial strains tend to utilize GOS with a higher DP and more branching compared to lactobacilli. nih.govacs.org For example, studies have shown that Bifidobacterium lactis DR10 preferentially consumes GOS with a higher DP, whereas Lactobacillus rhamnosus DR20 favors galactose and GOS disaccharides (DP2). acs.org However, there are exceptions, with certain strains like Bifidobacterium breve DSM 20091 and Bifidobacterium infantis DSM 20088 demonstrating the ability to consume a wide array of GOS structures, including those with higher DP. nih.govacs.org In one study analyzing a purified GOS mixture, these strains utilized 38 and 35, respectively, out of 40 identified structures. acs.org Conversely, GOS with a lower DP, such as trisaccharides (DP3) like 4'-GOS, are noted for enhanced microbial fermentation efficiency. Analysis of GOS degradation in the human small intestine revealed that GOS with DP3 and higher largely resist digestion, while DP2 molecules are partially hydrolyzed in a structure-dependent manner. acs.org

The type of glycosidic linkage is equally crucial for determining microbial utilization. GOS mixtures can contain a variety of linkages, including β(1→2), β(1→3), β(1→4), and β(1→6). nih.gov The β(1→4) linkage, characteristic of 4'-GOS, is strongly associated with selective bifidogenic effects, promoting the growth of Bifidobacterium species. In contrast, the presence of mixed linkages, such as β(1→6), may lessen the specificity for certain probiotic strains. Research has shown that most bifidobacteria can consume GOS molecules with distinct DP and linkage compositions. acs.org However, some branched structures are only utilized by a limited number of strains, highlighting the specificity conferred by linkage type. For instance, the branched DP3 compound β-d-Galp-(1→4)-[β-d-Galp-(1→2)]-d-Glc was utilized by Lactobacillus salivarius W57, while more complex branched DP4 compounds were hardly used by most tested strains. nih.gov This specificity is tied to the genome of the bacteria, which encodes for particular transporters and carbohydrate-active enzymes capable of recognizing and breaking down specific linkages. acs.org

Bioactivity, particularly immunomodulatory effects, also appears to be dependent on the degree of polymerization. One study suggested that GOS with a DP greater than 4 (GOS4) exhibits stronger anti-inflammatory activity in macrophages compared to lower DP GOS, indicating a DP-dependent modulation of the immune system.

Table 1: Impact of Degree of Polymerization (DP) and Glycosidic Linkage on Microbial GOS Utilization

Structural Feature Observation Research Finding Citation
Degree of Polymerization (DP) Higher DP and branching Preferentially utilized by bifidobacterial strains over lactobacilli. acs.org, nih.gov
Lower DP (DP3) Associated with enhanced microbial fermentation efficiency.
DP ≥ 3 Largely resist digestion in the small intestine, reaching the colon for fermentation. acs.org
DP > 4 May exhibit stronger anti-inflammatory activity.
Glycosidic Linkage β(1→4) linkage Associated with selective bifidogenic effects, promoting Bifidobacterium growth.
β(1→6) and β(1→3) linkages β-galactosidases from lactic acid bacteria and B. breve show a preference for forming GOS with these linkages. nih.gov
β(1→6) and β(1→4) linkages Dimers with these linkages are more resistant to degradation in the small intestine compared to others. acs.org
Branched Structures Utilization is highly strain-specific, with only a limited number of strains possessing the necessary enzymes. acs.org

Comparative Analysis with Other Galactooligosaccharide Isomers (e.g., 3'-GL, 6'-GL)

The metabolism of galactooligosaccharides by gut microbiota is highly isomer-specific. 4'-Galactosyllactose (4'-GL), 3'-galactosyllactose (B8462677) (3'-GL), and 6'-galactosyllactose (6'-GL) are structural isomers that differ only in the position of the glycosidic bond between the two galactose units. microbiologyresearch.org This seemingly minor structural difference has a profound impact on their recognition and utilization by specific bacterial enzymes and transport systems, leading to differential fermentation by gut microbes. microbiologyresearch.orgnih.gov

Studies focusing on Bifidobacterium species have clearly demonstrated this isomer specificity. For instance, research on Bifidobacterium breve strain Yakult identified a specific solute-binding protein (BbrY_0420) and a β-galactosidase (BbrY_0422) that are crucial for the metabolism of 4'-GL. microbiologyresearch.org The solute-binding protein showed a strong affinity for 4'-GL but not for its isomers, 3'-GL or 6'-GL. microbiologyresearch.org Correspondingly, the β-galactosidase enzyme efficiently hydrolyzed 4'-GL but did not digest 3'-GL or 6'-GL. microbiologyresearch.org This indicates a highly specific and coupled system for the transport and breakdown of 4'-GL in this strain.

This specificity is not unique to B. breve. Differential consumption patterns are observed across various bifidobacterial species. A comparative study involving Bifidobacterium longum subsp. infantis, Bifidobacterium animalis subsp. lactis, and Bifidobacterium adolescentis found that each species has distinct preferences for GOS isomers. escholarship.orgnih.gov While the specific consumption rates for each isomer varied, the results highlighted that different structures could be used to enrich for specific species. nih.gov

In contrast to the specialized systems for 4'-GL, the utilization of other isomers like 3'-GL and 6'-GL depends on different enzymatic machinery. For example, glucansucrase enzymes from Lactobacillus reuteri were able to add glucose moieties to 4'-GL and 6'-GL but were unable to act on 3'-GL, showcasing enzymatic specificity beyond just bifidobacteria. nih.gov Human milk is a natural source of these isomers, and their concentrations can vary. nih.govnutricia.com Studies have identified 3'-GL, 4'-GL, and 6'-GL in human colostrum, where they are thought to play a role in attenuating inflammation. nih.gov The presence of these specific isomers in both human milk and synthetic GOS mixtures underscores the biological relevance of understanding their differential effects. nih.gov

Table 2: Comparative Microbial Utilization of GOS Isomers

GOS Isomer Key Findings on Microbial Utilization Specific Microbe/Enzyme Citation
4'-Galactosyllactose (4'-GL) Specifically bound by solute-binding protein BbrY_0420 and hydrolyzed by β-galactosidase BbrY_0422. Bifidobacterium breve strain Yakult microbiologyresearch.org
Utilized as a substrate for glucosylation by glucansucrase enzymes. Lactobacillus reuteri nih.gov
3'-Galactosyllactose (3'-GL) Not bound by the 4'-GL-specific solute-binding protein (BbrY_0420). Not hydrolyzed by the 4'-GL-specific β-galactosidase (BbrY_0422). Bifidobacterium breve strain Yakult microbiologyresearch.org
Not utilized as a substrate for glucosylation by tested glucansucrase enzymes. Lactobacillus reuteri nih.gov
6'-Galactosyllactose (6'-GL) Not bound by the 4'-GL-specific solute-binding protein (BbrY_0420). Not hydrolyzed by the 4'-GL-specific β-galactosidase (BbrY_0422). Bifidobacterium breve strain Yakult microbiologyresearch.org
Utilized as a substrate for glucosylation by glucansucrase enzymes. Lactobacillus reuteri nih.gov

Advanced Analytical Methodologies for 4 Galactooligosaccharide Characterization in Research Matrices

High-Resolution Chromatographic Techniques for Oligosaccharide Profiling

Chromatographic methods are indispensable for the separation and quantification of 4'-GOS and other galactooligosaccharides (GOS). The choice of technique depends on the specific analytical goal, whether it is profiling the distribution of different degrees of polymerization (DP) or resolving isomeric structures.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a cornerstone technique for the analysis of carbohydrates like 4'-GOS. thermofisher.com It excels in separating oligosaccharides based on their size, charge, and linkage isomers without the need for derivatization. thermofisher.com The high pH of the mobile phase ionizes the hydroxyl groups of the carbohydrates, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection of these non-chromophoric compounds.

HPAEC-PAD is widely used for profiling the composition of GOS mixtures, including the determination of 4'-GOS. bohrium.comnih.gov It can effectively separate oligosaccharides with varying degrees of polymerization (DP), from disaccharides to higher oligomers. For instance, a study analyzing milk-derived GOS used HPAEC-PAD to identify and quantify various components, including trisaccharides like 4'-GOS. researchgate.net The method is also central to the AOAC Official Method 2001.02 for the determination of total GOS content in food products, which involves enzymatic hydrolysis followed by HPAEC-PAD analysis. chromatographyonline.com

Table 1: HPAEC-PAD applications in GOS analysis

Application Key Findings References
GOS Profiling Separation of GOS by degree of polymerization (DP2-DP5). nih.gov
Quantification Determination of total GOS content in food and supplements. chromatographyonline.com
Isomer Separation Resolution of linkage isomers within a specific DP. bohrium.comnih.gov

| Reaction Monitoring | Tracking the synthesis of GOS by β-galactosidases. | bohrium.com |

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

High-Performance Liquid Chromatography (HPLC) and, more specifically, Hydrophilic Interaction Liquid Chromatography (HILIC), are powerful tools for the analysis of polar compounds like 4'-GOS. researchgate.net HILIC is particularly well-suited for separating carbohydrates, as it utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is compatible with mass spectrometry (MS). researchgate.net

HILIC methods have been successfully developed to separate complex GOS mixtures, resolving oligosaccharides based on their degree of polymerization and, in some cases, their isomeric structures. researchgate.net Different HILIC stationary phases, such as those with amide or zwitterionic functionalities, have been compared to optimize the separation of GOS. researchgate.net The use of modifiers like ammonium (B1175870) hydroxide (B78521) in the mobile phase can further enhance the resolution. researchgate.net Coupling HILIC with MS allows for the characterization of di-, tri-, and tetrasaccharides in commercial prebiotic GOS mixtures, identifying various glycosidic linkages, including the β(1→4) linkage characteristic of 4'-GOS. researchgate.net

Table 2: Comparison of HILIC Stationary Phases for GOS Analysis

Stationary Phase Mobile Phase Example Performance Characteristics References
BEH Amide Acetonitrile:water with 0.1% ammonium hydroxide Good resolution of most oligosaccharides. researchgate.net
Sulfoalkylbetaine Zwitterionic Acetonitrile/water gradients with modifiers. Effective for separating polar analytes. researchgate.net

| Polyhydroxyethyl Aspartamide | Acetonitrile/water gradients with modifiers. | Provides alternative selectivity for GOS. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Oligosaccharides

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique that can be used for the detailed structural analysis of oligosaccharides, including 4'-GOS. However, due to the low volatility of carbohydrates, a derivatization step is necessary to make them suitable for GC analysis. nih.gov Common derivatization methods include trimethylsilylation or acetylation, which convert the polar hydroxyl groups into less polar and more volatile derivatives. nih.govresearchgate.net

Once derivatized, GC-MS can provide information on the monosaccharide composition and the glycosidic linkages within an oligosaccharide. The electron ionization (EI) mass spectra of the derivatized compounds show characteristic fragmentation patterns that can be used to identify the linkage positions. For example, the analysis of trimethylsilyl (B98337) oxime derivatives of GOS has been used to characterize disaccharides and trisaccharides in complex mixtures. researchgate.net While powerful, the need for derivatization can be a drawback, and other techniques like HPAEC-PAD and NMR are often preferred for routine analysis. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of oligosaccharides like 4'-GOS in a non-destructive manner. nih.govmdpi.com It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the sequence of sugar residues. nih.gov

1D and 2D NMR Techniques for Glycosidic Linkage Confirmation

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural analysis of 4'-GOS. 1D ¹H NMR spectra can provide initial information on the anomeric protons, which resonate in a relatively clear region of the spectrum, and their coupling constants can indicate the anomeric configuration. nih.govunimo.it For instance, the β-configuration of the glycosidic linkages in 4'-GOS can be confirmed by the characteristic chemical shifts and coupling constants of the anomeric protons.

For unambiguous linkage determination, 2D NMR techniques are essential. researchgate.netemerypharma.com Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. mdpi.com The HMBC experiment is particularly crucial as it shows long-range correlations (typically over two or three bonds) between protons and carbons. A correlation between the anomeric proton (H-1) of one galactose unit and the C-4 of the adjacent galactose or glucose unit directly confirms the β(1→4) glycosidic linkage in 4'-GOS.

Table 3: Key NMR Techniques for 4'-GOS Structural Elucidation

NMR Experiment Information Provided Application to 4'-GOS References
1D ¹H NMR Anomeric proton chemical shifts and coupling constants. Confirms the presence of β-anomers. nih.govacs.org
COSY ¹H-¹H correlations within a sugar residue. Traces the proton network of each monosaccharide. emerypharma.comjuniperpublishers.com
TOCSY ¹H-¹H correlations within an entire spin system. Identifies all protons belonging to a specific sugar ring. juniperpublishers.com
HSQC Direct ¹H-¹³C correlations. Assigns carbons directly bonded to protons. mdpi.com

| HMBC | Long-range ¹H-¹³C correlations. | Confirms the β(1→4) glycosidic linkages. | |

Application in Complex Mixture Analysis

NMR spectroscopy is also a powerful tool for analyzing complex mixtures of GOS without the need for prior separation. bohrium.com By identifying specific structural-reporter-group signals in the ¹H NMR spectrum, it is possible to identify and even quantify different GOS structures within a mixture. researchgate.net For example, specific anomeric proton signals can be assigned to different linkage types, such as β(1→6), β(1→3), and β(1→4). bohrium.com This approach has been used to compare the product profiles of GOS synthesized by different β-galactosidases, revealing the enzyme's specificity for forming certain linkages. bohrium.comnih.gov While signal overlap can be a challenge in complex spectra, advanced NMR techniques and the use of reference libraries of chemical shifts for known oligosaccharides can aid in the detailed characterization of these mixtures. researchgate.net

Mass Spectrometry (MS) Approaches for Oligosaccharide Characterization

Mass spectrometry has emerged as a powerful and sensitive technique for the analysis of oligosaccharides like 4'-GOS. nih.gov Its ability to provide detailed information on molecular weight, structure, and sequence makes it a cornerstone of modern glycoanalysis. Various MS-based methods are employed to unravel the complexities of GOS mixtures.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules such as oligosaccharides. nih.govnih.gov In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. This method is highly compatible with liquid chromatography (LC), allowing for the separation of complex GOS mixtures prior to MS analysis. nih.gov

ESI-MS can be operated in both positive and negative ion modes. For oligosaccharides, negative ion mode is often preferred as it can provide clear fragmentation patterns. researchgate.net The technique is highly sensitive, requiring only small amounts of sample for analysis. When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information through fragmentation analysis. researchgate.net For instance, flow-injection ESI-MS/MS has been utilized for the qualitative and quantitative analysis of components in commercial GOS products. researchgate.net

A key advantage of ESI-MS is its ability to be coupled with high-resolution mass analyzers, such as Fourier transform mass spectrometers (FTMS), which allows for accurate mass measurements of large oligosaccharides and their intact forms. nih.gov This high resolution is critical for distinguishing between isomers that have the same molecular weight but different structures.

Table 1: Key Features of ESI-MS for 4'-GOS Analysis

Feature Description Reference
Ionization Method Soft ionization suitable for polar, thermally labile molecules. nih.govnih.gov
Compatibility Highly compatible with liquid chromatography (LC) for pre-separation. nih.gov
Ion Modes Operable in both positive and negative ion modes; negative mode is often advantageous for oligosaccharides. researchgate.net
Sensitivity High sensitivity, requiring minimal sample amounts. nih.gov
Structural Analysis Can be coupled with tandem MS (MS/MS) for detailed fragmentation analysis. researchgate.net

| Resolution | Coupling with high-resolution analyzers like FTMS enables accurate mass measurements. | nih.gov |

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another soft ionization technique that has become a robust and rapid tool for characterizing a wide range of biomolecules, including oligosaccharides. nih.govfrontiersin.org In this method, the sample is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser beam is then directed at the sample-matrix crystals, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.gov These ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z). nih.gov

Table 2: Comparison of MALDI-TOF MS and ESI-MS for Oligosaccharide Analysis

Characteristic MALDI-TOF MS ESI-MS
Ionization Principle Laser-induced desorption from a matrix Electrospray of a liquid sample
Sample State Solid co-crystal with matrix Liquid solution
Typical Analytes Broader mass range, good for larger molecules Good for polar and charged molecules
Throughput High, suitable for rapid screening Lower, often coupled with LC for separation

| Data Complexity | Generates singly charged ions, simpler spectra | Can produce multiply charged ions, more complex spectra |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS or MSn), is crucial for elucidating the detailed structure of oligosaccharides like 4'-GOS. acs.org By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated, which provides information about the sequence of monosaccharide units, branching patterns, and the positions of glycosidic linkages. acs.orgrsc.org

Collision-induced dissociation (CID) is a commonly used fragmentation technique where precursor ions are collided with an inert gas, leading to the breaking of glycosidic bonds (B/Y and C/Z ions) and cross-ring cleavages (A/X ions). acs.org The resulting fragment ions provide a fingerprint that can be used to distinguish between different isomers. For example, the fragmentation patterns of GOS trisaccharides have been used to differentiate between isomers with different terminal glucose substitutions. researchgate.net

Recent advancements have seen the development of all-ion fragmentation (AIF) techniques coupled with liquid chromatography and ion mobility spectrometry (IMS), offering a four-dimensional analysis that enhances isomer discrimination and provides comprehensive structural elucidation of complex oligosaccharide mixtures. acs.org These methods generate informative fragmentation spectra that are instrumental in identifying both known and novel GOS structures. acs.orgresearchgate.net

Glycomic and Metabolomic Strategies in 4'-Galactooligosaccharide Research

Glycomic and metabolomic approaches provide a holistic view of the roles and metabolism of 4'-GOS in biological systems. irb.hr These "omics" strategies aim to comprehensively analyze the entire set of glycans (glycome) or small-molecule metabolites (metabolome) in a biological sample, offering insights into physiological and pathological states. irb.hre-enm.org

In the context of 4'-GOS research, glycomics focuses on characterizing the complete repertoire of GOS structures and their interactions within a biological system. irb.hr This includes identifying the specific GOS isomers that are utilized by probiotic bacteria and understanding the enzymatic machinery involved in their degradation. mdpi.com For instance, glycomic studies can reveal the substrate specificity of β-galactosidases from different bacterial strains, shedding light on how these enzymes process various GOS structures. mdpi.comnih.gov

Metabolomics, on the other hand, investigates the metabolic fate of 4'-GOS and its impact on the host's metabolic profile. e-enm.org By analyzing changes in the metabolome of an organism after GOS consumption, researchers can identify key metabolic pathways that are modulated. frontiersin.org Untargeted metabolomic profiling can reveal broad metabolic shifts, while targeted analysis can quantify specific metabolites of interest. nih.gov For example, metabolomic studies have been used to identify shared metabolic alterations in response to different physiological stressors, with significant changes observed in lipid and amino acid metabolism pathways. nih.gov Such approaches are invaluable for understanding the systemic effects of 4'-GOS and identifying potential biomarkers of its prebiotic activity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound (4'-GOS)
4'-galactosyllactose (4'-GL)
3'-galactosyllactose (B8462677) (3'-GL)
6'-galactosyllactose (6'-GL)
4-galactobiose (4-GB)
Lactose (B1674315)
Glucose
Galactose
Allolactose
Melibiose
Sucrose
Raffinose
Inulin
Maltodextrin
Polydextrose
Lactulose

Future Directions and Emerging Research Frontiers in 4 Galactooligosaccharide Studies

Exploration of Novel Biocatalysts and Advanced Bioprocessing for Sustainable 4'-Galactooligosaccharide Production

The sustainable and efficient production of GOS, including 4'-GOS, is a primary focus of ongoing research. The enzymatic synthesis of GOS from lactose (B1674315) using β-galactosidases is the cornerstone of current production methods. nih.govresearchgate.netresearchgate.net Future explorations are centered on discovering and engineering novel biocatalysts with enhanced properties and developing advanced bioprocessing strategies.

Novel Biocatalysts: The source of β-galactosidase significantly influences the yield and structural characteristics of the resulting GOS mixture. researchgate.net Researchers are investigating enzymes from various microbial origins, including bacteria, yeasts, and fungi, to identify biocatalysts with high transgalactosylation activity, which is crucial for maximizing GOS yield. mdpi.commdpi.com The use of recombinant enzymes and whole-cell biocatalysts are promising biotechnological strategies being explored to improve production efficiency. nih.govresearchgate.net For instance, β-galactosidases from Lactobacillus and Bifidobacterium species are of particular interest due to their potential to synthesize GOS with structures resembling human milk oligosaccharides. acs.org

Advanced Bioprocessing: Innovations in bioprocessing aim to overcome the limitations of traditional batch reactors, where enzyme usability is often low, leading to higher operational costs. mdpi.com One promising approach is the use of immobilized enzymes, which allows for enzyme recovery and reuse, thereby improving the economic viability of the process. nih.govmdpi.com Furthermore, integrated technologies like osmotic membrane distillation (OMD) are being investigated to enhance GOS synthesis by maintaining high substrate concentrations and shifting the enzymatic activity towards the desired transgalactosylation reaction. researchgate.net Another strategy involves using yeasts in single- or two-step fermentation processes to purify crude GOS syrups by selectively removing residual glucose and lactose. nih.gov

A summary of biocatalysts and their sources for GOS production is presented in the table below.

Biocatalyst SourceEnzymeKey Advantages
Aspergillus oryzaeβ-galactosidaseHigh transgalactosylation activity. researchgate.netacs.org
Bacillus circulansβ-galactosidaseAbility to produce diverse GOS structures. acs.orgnih.gov
Bifidobacterium spp.β-galactosidaseProduces GOS with prebiotic properties. mdpi.comacs.org
Kluyveromyces lactisβ-galactosidaseUsed in purification processes. nih.govacs.org
Lactobacillus spp.β-galactosidasePotential to synthesize GOS similar to human milk oligosaccharides. acs.org

Development of Integrated In Vitro Gut Models for Predictive Mechanistic Research

To better understand the mechanisms by which 4'-GOS and other prebiotics exert their effects, researchers are increasingly turning to sophisticated in vitro gut models. These models offer a controlled environment to study the complex interactions between dietary compounds, the gut microbiota, and host cells, which can be challenging to dissect in human or animal studies. frontiersin.orgoup.com

In vitro batch fermentation models using human fecal samples are commonly employed to assess the impact of GOS on the composition and metabolic activity of the gut microbiota. frontiersin.orgmdpi.comnutricionhospitalaria.org These studies have consistently shown that GOS supplementation leads to an increase in beneficial bacteria, such as Bifidobacterium and Lactobacillus species, and the production of short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and butyrate (B1204436). frontiersin.orgmdpi.comrsc.org

More advanced models integrate different aspects of the gut environment. For example, co-culture systems with intestinal epithelial cells (e.g., Caco-2 cells) and immune cells can be used to investigate the direct effects of GOS and its fermentation products on intestinal barrier function and immune responses. frontiersin.org These models allow for the detailed analysis of cellular and molecular changes, such as alterations in gene expression and protein production. frontiersin.org The development of multi-compartmental, dynamic gut models that simulate the different regions of the colon will provide a more realistic representation of the in vivo environment, enabling more predictive mechanistic research.

Systems Biology and Multi-Omics Approaches to Elucidate this compound-Mediated Host-Microbe Crosstalk

The intricate relationship between 4'-GOS, the gut microbiota, and the host is being unraveled through the application of systems biology and multi-omics approaches. These powerful tools allow for a holistic view of the molecular and cellular interactions that underpin the health benefits of prebiotics.

Multi-Omics Integration: By combining data from metagenomics (studying the genetic material of the microbiota), metatranscriptomics (examining gene expression), and metabolomics (analyzing the complete set of metabolites), researchers can create a comprehensive picture of the gut ecosystem. nih.govaua.gr This integrated approach can reveal how GOS influences the functional capacity of the gut microbiome and how microbial metabolites, in turn, modulate host physiology. nih.gov For instance, multi-omics studies can identify specific bacterial species and metabolic pathways that are stimulated by GOS and link them to changes in host immune function or metabolism. nih.govmdpi.com

Host-Microbe Crosstalk: Systems biology approaches are crucial for understanding the complex crosstalk between the host and the microbiota. nih.govnih.govfrontiersin.org This involves studying how microbial signals, such as SCFAs and other metabolites produced during GOS fermentation, interact with host cells to regulate various physiological processes. mdpi.com For example, research has shown that GOS can modulate the immune system, in part, by influencing the activity of immune cells in the gut-associated lymphoid tissue (GALT). mdpi.comfrontiersin.org Network analysis of gene expression data from intestinal biopsies can reveal how GOS-mediated changes in the microbiota impact host gene networks related to immunity and metabolism. nih.gov

Investigations into Specific this compound Isomers and Their Unique Biological Effects in Research Models

Recent studies have begun to explore the differential effects of specific GOS isomers. For example, in vitro fermentation studies with infant fecal microbiota have shown that 4'-GL can be particularly effective at increasing the abundance of Bifidobacterium species. rsc.org Research has also identified specific genes in Bifidobacterium breve that are involved in the utilization of different galactosyllactose isomers, including 4'-GL. microbiologyresearch.org

The ability to synthesize gram-scale quantities of specific GOS isomers, such as 3'-GL, 4'-GL, and 6'-GL, is a significant advancement that will facilitate more detailed investigations into their individual prebiotic potential. rsc.org By studying the effects of these pure compounds in various research models, scientists can establish clear structure-function relationships and potentially design more targeted and effective prebiotic interventions.

A summary of key research findings on specific GOS isomers is provided below.

GOS IsomerResearch Finding
4'-Galactosyllactose (4'-GL)Most bifidogenic in formula-fed infant microbiota models, increasing B. longum, B. breve, B. pseudocatenulatum, and B. kashiwanohense. rsc.org
6'-Galactosyllactose (6'-GL)Increased the abundance of B. longum and B. breve in formula-fed infant microbiota models. rsc.org
3'-Galactosyllactose (B8462677) (3'-GL)Significantly stimulated the growth of B. bifidum in addition to increasing B. longum and B. breve in formula-fed infant microbiota models. rsc.org

Q & A

Q. How should contradictory findings between 4'-GOS fermentation outcomes and prebiotic hypotheses be addressed?

  • Answer : Reconcile discrepancies by:
  • Revisiting experimental conditions : Check for confounding factors (e.g., baseline microbiota diversity, dietary fiber intake).
  • Subgroup analysis : Stratify data by variables like age or antibiotic use.
  • Mechanistic follow-up : Conduct metatranscriptomics to assess functional activity (e.g., GOS utilization genes) rather than taxonomic shifts alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.